molecular formula C₁₃H₁₉BrN₄OS  ·HBr B1157991 Ethyl Thiamine Bromide Hydrobromide

Ethyl Thiamine Bromide Hydrobromide

Cat. No.: B1157991
M. Wt: 359.298091
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Thiamine Bromide Hydrobromide (ETBH) is a thiamine (vitamin B₁) derivative synthesized through condensation reactions. Its structure comprises a pyrimidine ring linked to a thiazole moiety, with ethyl and bromide substitutions. Key synthesis steps involve reacting 2-methyl-4-amino-5-bromomethyl-pyrimidine hydrobromide with thiazole derivatives under controlled conditions, yielding hydrobromide salts after purification .

Analytical data for ETBH includes:

  • Molecular formula: C₁₂H₁₈BrN₄OS (calculated)
  • Elemental composition: Nitrogen (13.04%), Bromine (37.50%) .
    The hydrobromide salt form enhances stability and solubility in polar solvents, critical for biochemical applications.

Properties

Molecular Formula

C₁₃H₁₉BrN₄OS ·HBr

Molecular Weight

359.298091

Synonyms

3-[(4-Amino-2-ethyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Bromide Hydrobromide;  2’-Ethylthiamine Bromide Hydrobromide;  Ethylthiamin Bromide Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • ETBH and thiamine bromide hydrobromide share a hydrobromide counterion and pyrimidine-thiazole backbone but differ in ethyl substitution .
  • Ethyl-substituted thiazole derivatives (e.g., from and ) lack the pyrimidine ring, altering their biochemical relevance .

Electrochemical and Kinetic Properties

Table 2: Electrochemical Behavior
Compound Reduction Process Electron Transfer Rate Constant (k) Activation Energy Reference
Thiamine Bromide Irreversible, one-electron Thiazole cycle 0.012 s⁻¹ Lower than chemical processes
ETBH Not explicitly studied
Ethyl-thiazole carboxylates Not reported

Key Observations :

  • ETBH’s electrochemical properties remain unexplored but may differ due to ethyl substitution.

Solubility and Stability

Table 3: Physicochemical Properties
Compound Solubility Profile Stability Reference
ETBH High in polar solvents Stable as hydrobromide salt
Thiamine Bromide Hydrobromide Moderate in ethanol Sensitive to pH
Ethyl-thiazole carboxylates Soluble in hot ethanol Labile under acidic conditions

Key Observations :

  • ETBH’s hydrobromide salt improves solubility compared to non-ionic thiamine analogs. Ethyl-thiazole carboxylates require hot ethanol for purification, suggesting lower solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.